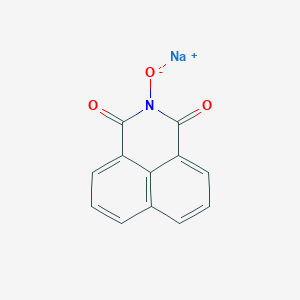

Sodium naphthalhydroxamic acid

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-oxidobenzo[de]isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6NO3.Na/c14-11-8-5-1-3-7-4-2-6-9(10(7)8)12(15)13(11)16;/h1-6H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBWKQEZAOAAGNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6NNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635639 | |

| Record name | Sodium 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6207-89-2 | |

| Record name | Sodium naphthalhydroxamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006207892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-(1,8-Naphthalyl)hydroxylamine sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM NAPHTHALHYDROXAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4Q6D69SAG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Strategies

Synthesis of Naphthalhydroxamic Acid and its Sodium Salt

The formation of the naphthalhydroxamic acid scaffold is a direct process, typically followed by a standard acid-base reaction to yield the corresponding sodium salt.

The primary pathway for synthesizing naphthalhydroxamic acid involves a condensation reaction between 1,8-naphthalic anhydride (B1165640) and a hydroxylamine (B1172632) salt, such as hydroxylamine hydrochloride. This reaction is generally performed under heating in a suitable solvent. The use of a base is often required to liberate the free hydroxylamine from its salt form, which then acts as the nucleophile, attacking the anhydride carbonyl groups to form the five-membered imide ring.

The subsequent conversion to sodium naphthalhydroxamic acid is achieved by deprotonating the acidic N-hydroxy group of the hydroxamic acid. This is a straightforward acid-base neutralization reaction where the synthesized naphthalhydroxamic acid is treated with a sodium-containing base. The reaction is typically rapid and proceeds to completion, yielding the sodium salt which can often be precipitated from the reaction medium.

Table 1: Reaction Conditions for Synthesis

| Step | Reaction Type | Typical Conditions |

|---|---|---|

| 1 | Naphthalhydroxamic Acid Formation | Heating (reflux) in a solvent such as ethanol (B145695) or pyridine. |

| 2 | Sodium Salt Formation | Stirring at room temperature in a solvent like ethanol. |

The selection of precursors and reagents is critical for an efficient synthesis. 1,8-Naphthalic anhydride serves as the foundational precursor for the naphthalene (B1677914) portion of the molecule. The hydroxamic acid functionality is introduced using hydroxylamine, typically in its more stable hydrochloride salt form.

Table 2: Precursors and Reagents for Synthesis

| Synthesis Stage | Role | Compound/Reagent |

|---|---|---|

| Hydroxamic Acid Formation | Naphthalene Backbone Precursor | 1,8-Naphthalic Anhydride |

| Hydroxylamine Source | Hydroxylamine Hydrochloride | |

| Base/Solvent | Pyridine or Sodium Carbonate | |

| Solvent | Ethanol | |

| Sodium Salt Formation | Acid | Naphthalhydroxamic Acid |

| Sodium Base | Sodium Hydroxide (B78521) or Sodium Ethoxide | |

| Solvent | Ethanol |

Functionalization and Derivatization of the Naphthalhydroxamic Acid Scaffold

The naphthalhydroxamic acid structure offers two primary sites for modification: the aromatic naphthalene rings and the hydroxamic acid group itself. These modifications are key to tuning the molecule's chemical and physical properties. Strategic derivatization can alter characteristics such as solubility, electronic properties, and metal-chelating ability.

The polycyclic aromatic naphthalene core is amenable to various functionalization reactions. Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, can be employed to introduce new functional groups onto the ring system. The position of substitution is influenced by the existing imide functionality.

More advanced and regioselective methods, such as transition-metal-catalyzed C-H bond functionalization, offer precise control over derivatization. researchgate.netresearchgate.net These strategies often employ a directing group to guide the catalyst to a specific C-H bond on the naphthalene ring, enabling the introduction of groups at positions that are difficult to access through classical methods. researchgate.netresearchgate.net This allows for the synthesis of complex derivatives with specifically tailored substitution patterns. For instance, functionalization at the C4 position of the naphthalene ring has been achieved using directing-group strategies. researchgate.net

Table 3: Examples of Naphthalene Moiety Functionalization

| Reaction Type | Reagents | Potential Functional Group Added |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | Nitro (-NO₂) |

| Halogenation | Br₂ / FeBr₃ | Bromo (-Br) |

| C-H Amination | Azodicarboxylates, Silver(I) Catalyst | Amino functionalities |

| C-H Carboxylation | Carbon Tetrabromide, Methanol, Copper Catalyst | Carboxyl (-COOH) |

The N-OH group of the hydroxamic acid is a versatile handle for derivatization. The acidity of the N-OH proton allows for easy deprotonation to form the corresponding anion, which is a potent nucleophile.

O-Alkylation and O-Acylation: The sodium salt of naphthalhydroxamic acid can react with various electrophiles. For example, treatment with alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) results in the formation of O-alkylated or O-acylated derivatives, respectively. These modifications cap the hydroxyl group, altering its chelating properties.

Silylation: The hydroxyl group can be protected by reacting it with silylating agents, such as trimethylsilyl (B98337) chloride (TMSCl). researchgate.net This forms a silyl (B83357) ether, which is stable under many reaction conditions but can be easily removed when desired. This protection strategy is valuable in multi-step syntheses where the acidic proton of the hydroxamic acid might interfere with subsequent reactions.

Table 4: Derivatization Strategies for the Hydroxamic Acid Group

| Modification | Reagent Class | Resulting Structure |

|---|---|---|

| O-Alkylation | Alkyl Halides (R-X) | N-O-R |

| O-Acylation | Acyl Halides (RCOCl) | N-O-C(=O)R |

| Silylation | Silyl Halides (R₃SiCl) | N-O-SiR₃ |

Coordination Chemistry of Sodium Naphthalhydroxamate

Ligand Properties and Coordination Modes

The naphthalhydroxamate ligand exhibits characteristic properties that define its interaction with metal centers, largely dictated by the hydroxamate group attached to the naphthalene (B1677914) ring system.

Hydroxamic acids, including naphthalhydroxamic acid, are well-established chelating agents. researchgate.net Upon deprotonation of the hydroxylamino group (-NOH), the resulting naphthalhydroxamate anion functions as a bidentate ligand. researchgate.netanalis.com.my It forms a stable five-membered chelate ring by coordinating to a metal ion through two oxygen atoms. researchgate.net This chelation significantly enhances the stability of the resulting metal complexes compared to coordination with monodentate ligands, an effect known as the chelate effect.

The general structure of a metal-hydroxamate chelate ring involves the metal ion being bonded to both the carbonyl oxygen and the deprotonated hydroxylamino oxygen. This bidentate nature is a hallmark of hydroxamic acid coordination chemistry. analis.com.my

Table 1: Chelation Properties of Naphthalhydroxamate

| Property | Description |

| Chelating Group | Hydroxamate (-C(O)N(O⁻)-) |

| Denticity | Bidentate |

| Chelate Ring Size | 5-membered |

| Mode of Action | The deprotonated ligand wraps around a metal center to form a stable ring structure. |

The naphthalhydroxamate ligand shows a distinct preference for its donor atoms. Coordination with metal ions occurs exclusively through the two oxygen atoms of the hydroxamate group: the carbonyl oxygen (=O) and the oxygen from the deprotonated hydroxylamino group (-N-O⁻). analis.com.my This O,O-coordination mode is characteristic of the vast majority of hydroxamic acid-metal complexes. analis.com.my The nitrogen atom of the hydroxamate group is generally not involved in the coordination to the metal center. This preference is attributed to the higher electronegativity and Lewis basicity of the oxygen atoms, making them more favorable sites for binding to positively charged metal ions.

Complexation with Transition Metal Ions

Sodium naphthalhydroxamate readily forms stable complexes with a variety of transition metal ions in solution. The formation and properties of these complexes are influenced by the stoichiometry of the reactants, the geometry of the resulting complex, and the intrinsic properties of the metal ion itself.

The stoichiometry of the complexes formed between naphthalhydroxamic acid (NHA) and transition metal ions is typically found to be in a 1:2 ratio of metal to ligand (M:L). researchgate.net For instance, studies on the complexation of naphthalhydroxamic acid with cobalt(II), nickel(II), iron(III), and copper(II) have indicated the formation of [M(NHA)₂] type complexes. researchgate.net In these adducts, two bidentate naphthalhydroxamate ligands coordinate to a single central metal ion. This 1:2 stoichiometry is common for hydroxamic acids with divalent and trivalent metal ions, leading to the saturation of the metal's coordination sphere. analis.com.my

Table 2: Stoichiometry of Naphthalhydroxamate-Metal Complexes

| Metal Ion | Typical Stoichiometry (Metal:Ligand) |

| Co(II) | 1:2 |

| Ni(II) | 1:2 |

| Fe(III) | 1:2 |

| Cu(II) | 1:2 |

The geometrical arrangement of the metal center in naphthalhydroxamate complexes is a direct consequence of the 1:2 stoichiometry. With two bidentate ligands coordinating to the central metal ion, an octahedral geometry is commonly suggested for these complexes. researchgate.net In a complex such as [M(NHA)₂], the four oxygen donor atoms from the two naphthalhydroxamate ligands occupy the equatorial plane of the octahedron, with the remaining two axial positions typically being occupied by solvent molecules (e.g., water) or other available monodentate ligands. This results in a six-coordinate metal center. For certain metal ions like Cu(II), a square planar geometry might also be possible.

The formation and stability of metal complexes with naphthalhydroxamate are significantly influenced by the properties of the transition metal ion, such as its charge, ionic radius, and Lewis acidity. Generally, for a given ligand, the stability of the metal complexes increases with the increasing charge-to-radius ratio of the metal ion.

Based on studies of analogous hydroxamic acids like salicylhydroxamic acid and benzohydroxamic acid, a general stability order can be inferred. nih.gov The stability of the complexes typically follows the order: Fe(III) >> Cu(II) > Ni(II) ≈ Zn(II). nih.gov

Iron(III): Being a small, highly charged cation (high Lewis acidity), Fe(III) forms exceptionally stable complexes with hydroxamates. This strong interaction is the basis for the biological function of siderophores, which are naturally occurring hydroxamic acids used for iron transport.

Copper(II): The stability of Cu(II) complexes is often enhanced by the Jahn-Teller effect, which provides additional stabilization for octahedral and square planar complexes.

Nickel(II) and Zinc(II): These ions have similar ionic radii and form complexes of comparable stability with hydroxamate ligands. nih.gov

Thermodynamic and Kinetic Stability of Metal-Naphthalhydroxamate Complexes

The stability of a metal complex in solution can be described from two distinct perspectives: thermodynamic stability and kinetic stability. researchgate.net Thermodynamic stability relates to the extent to which a complex will form under equilibrium conditions and is directly related to the metal-ligand bond energies. researchgate.net Kinetic stability, on the other hand, refers to the rate at which a complex undergoes ligand exchange or decomposition; a complex can be thermodynamically stable but kinetically labile (reacts quickly), or thermodynamically unstable yet kinetically inert (reacts slowly). researchgate.netrsc.org

The thermodynamic stability of a metal-naphthalhydroxamate complex is quantified by its formation constant (also known as a stability constant, K) or its cumulative formation constant (β). wikipedia.org Hydroxamic acids, including naphthalhydroxamic acid, are weak organic acids that form stable, often colored, complexes with numerous metal ions. ijsr.netnih.gov The complexation typically involves the replacement of the hydroxylamine (B1172632) proton by a metal ion and the formation of a five-membered ring through coordination with the carbonyl oxygen. ijsr.netnih.gov This process is a substitution reaction where the ligand displaces solvent molecules (usually water) from the metal's coordination sphere. wikipedia.org

The formation of these complexes occurs in a stepwise manner. For a divalent metal ion M²⁺ and the naphthalhydroxamate ligand (L⁻), the process can be represented as:

M²⁺ + L⁻ ⇌ ML⁺ (Stepwise formation constant, K₁)

ML⁺ + L⁻ ⇌ ML₂ (Stepwise formation constant, K₂)

For instance, the stability constants for salicylhydroxamic acid with Fe(III), Co(II), and Cu(II) have been determined, showing that Fe(III) forms the most stable complex. ijsr.net The stoichiometry is often found to be 1:1, 1:2, or 1:3 (metal:ligand), depending on the metal ion and reaction conditions. ijsr.netnih.gov

Table 1: Illustrative Stability Constants of Metal-Hydroxamate Complexes This table presents data for Salicylhydroxamic Acid to demonstrate typical values for hydroxamate complexes.

| Metal Ion | Stoichiometry (Metal:Ligand) | log K | Method | Reference |

| Fe(III) | 1:2 | 3.77 | Spectrophotometry | ijsr.net |

| Co(II) | 1:2 | 3.72 | Spectrophotometry | ijsr.net |

| Cu(II) | 1:1 | 3.15 | Spectrophotometry | ijsr.net |

The Chelate Effect

Naphthalhydroxamic acid acts as a bidentate ligand, meaning it binds to a central metal ion through two donor atoms (the two oxygen atoms of the hydroxamate group). nih.gov This formation of a stable five-membered ring structure significantly enhances the stability of the complex compared to complexes formed with analogous monodentate ligands (ligands that bind through only one donor atom). This increased stability is known as the chelate effect . nih.gov

The chelate effect is primarily an entropy-driven phenomenon. When a bidentate ligand replaces two monodentate ligands, the total number of free particles in the solution increases, leading to a favorable increase in entropy (greater disorder) of the system. This positive entropy change makes the Gibbs free energy (ΔG) of the reaction more negative, resulting in a larger formation constant and a more stable complex. nih.gov

Kinetic stability pertains to the lability or inertness of a complex, which is crucial for understanding its reaction mechanisms. rsc.org Kinetic studies investigate the rates and mechanisms of two key processes: ligand exchange and complex dissociation.

Ligand Exchange: This is a reaction in which a ligand in a coordination complex is replaced by another ligand from the surrounding solution. rsc.org The mechanisms for these reactions are typically classified as:

Dissociative (D): A two-step process where the outgoing ligand first dissociates from the complex, forming an intermediate with a lower coordination number, which is then attacked by the incoming ligand. The rate is primarily dependent on the concentration of the initial complex. rsc.org

Associative (A): A two-step process where the incoming ligand first associates with the complex, forming an intermediate with a higher coordination number, followed by the departure of the outgoing ligand. The rate depends on the concentrations of both the complex and the incoming ligand. rsc.org

Interchange (I): A concerted process where the incoming ligand enters the coordination sphere as the outgoing ligand is leaving, without a distinct intermediate. This can have associative (Iₐ) or dissociative (IᏧ) character. researchgate.net

While specific kinetic data for naphthalhydroxamate complexes is scarce, studies on other transition metal complexes provide a framework for understanding their likely behavior. The lability of a complex is influenced by factors such as the charge and size of the central metal ion and its d-electron configuration. nih.gov For example, complexes with high crystal field stabilization energy, such as those of Co(III), are often kinetically inert, whereas many Cu(II) complexes are labile. rsc.orgresearchgate.net

Complex Dissociation: This refers to the process where the metal-ligand bonds break, and the complex separates into the metal ion and free ligands. The rate of dissociation is a critical measure of a complex's persistence, especially under challenging conditions, such as in acidic solutions. nih.gov The kinetic inertness of Al(III) complexes, for example, is often characterized by their slow dissociation rates, even when they are not exceptionally stable thermodynamically. nih.gov The dissociation of iron(III)-hydroxamate complexes has been shown to proceed through multiple pathways, often influenced by pH. nih.gov

Mixed-Ligand Complex Systems Involving Naphthalhydroxamate

In many chemical and biological systems, a metal ion is coordinated simultaneously to more than one type of ligand, forming a mixed-ligand or ternary complex . nih.gov Naphthalhydroxamic acid can act as a primary ligand, binding to a metal ion, which can then coordinate with a secondary ligand such as an amino acid, a heterocyclic base (e.g., imidazole, phenanthroline), or another chelating agent. nih.govnih.gov

The formation of these ternary complexes can proceed through either a stepwise or simultaneous mechanism. nih.gov Their stability is often enhanced compared to the corresponding binary complexes (complexes with only one type of ligand). This enhanced stability can be attributed to several factors, including statistical considerations, neutralization of charge on the binary complex, and electronic effects like π-acceptor interactions between the metal and the secondary ligand. nih.gov

The stability of a ternary complex relative to its parent binary complexes is often quantified by the parameter Δlog K , calculated as:

Δlog K = log βM(A)(B) - (log βM(A)₂ + log βM(B)₂) / 2

A positive or less negative value of Δlog K indicates that the mixed-ligand complex is more stable than would be expected from statistical grounds alone. Studies on mixed-ligand systems involving other hydroxamic acids and bioligands like amino acids have shown the formation of highly stable ternary complexes. scispace.comscispace.com For example, ternary copper(II) complexes with heterocyclic bases and amino acid derivatives have been shown to possess significant stability. nih.govnih.gov

The formation of mixed-ligand complexes is significant as it can modify the electronic, structural, and reactive properties of the metal center, which is a key principle in the design of metal-based drugs and catalysts. nih.govnih.gov

Structural Elucidation and Spectroscopic Characterization of Sodium Naphthalhydroxamate and Its Metal Complexes

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule and probing how their vibrational modes are affected by changes such as ionization or coordination to a metal center.

The FT-IR spectrum of the parent ligand, naphthalhydroxamic acid, is characterized by distinct vibrational bands corresponding to its functional groups. The formation of sodium naphthalhydroxamate via deprotonation of the hydroxyl group, and the subsequent formation of metal complexes, leads to predictable and informative shifts in these bands.

In the free ligand, a broad band associated with the O-H stretching vibration is typically observed in the 3200-2800 cm⁻¹ region. A sharp band corresponding to the N-H stretch appears around 3300 cm⁻¹. The carbonyl (C=O) stretching vibration, a strong and characteristic band for hydroxamic acids, is found in the 1680-1640 cm⁻¹ range.

Upon conversion to Sodium Naphthalhydroxamate , the most significant change is the disappearance of the broad O-H stretching band, confirming the deprotonation of the hydroxyl group. The carbonyl (C=O) absorption undergoes a noticeable shift. In an analogous compound, mefenamic acid, the formation of its sodium salt results in the disappearance of the carboxylic C=O band at 1651 cm⁻¹ and the emergence of two new bands corresponding to the asymmetric and symmetric stretching of the carboxylate anion at 1612 cm⁻¹ and 1373 cm⁻¹, respectively researchgate.net. A similar shift is expected for sodium naphthalhydroxamate, indicating a delocalization of charge in the C(=O)N-O⁻ moiety.

When sodium naphthalhydroxamate acts as a ligand to form metal complexes , further spectral changes are observed. The ligand typically coordinates in a bidentate fashion through the oxygen atoms of the carbonyl and the deprotonated hydroxyl groups analis.com.my. This chelation causes a shift in the C=O stretching frequency, usually to a lower wavenumber, due to the coordination of the carbonyl oxygen to the metal ion, which weakens the C=O double bond. The N-H stretching vibration may also shift. Furthermore, new, weaker bands typically appear in the far-infrared region (600-400 cm⁻¹), which are attributed to the formation of new metal-oxygen (M-O) bonds nih.gov.

Table 1: Representative FT-IR Vibrational Frequencies (cm⁻¹) for Hydroxamic Acids and Their Derivatives. Data presented is based on analogous hydroxamic acid compounds.

| Vibrational Mode | Naphthalhydroxamic Acid (Expected) | Sodium Naphthalhydroxamate (Expected) | Metal-Naphthalhydroxamate Complex (Expected) |

| ν(O-H) | ~3200-2800 (broad) | Absent | Absent |

| ν(N-H) | ~3300 | ~3300 (may shift slightly) | Shifted (e.g., to lower wavenumbers) |

| ν(C=O) | ~1680-1640 | Shifted (e.g., ~1610) | Shifted (lower than free ligand) |

| ν(M-O) | Absent | Absent | ~600-400 |

Raman spectroscopy provides complementary information to FT-IR, as it detects vibrations that result in a change in molecular polarizability. While specific Raman data for sodium naphthalhydroxamate is not widely available, the expected spectrum can be inferred.

For the naphthalene (B1677914) moiety, strong Raman signals are anticipated for the symmetric C=C stretching vibrations of the aromatic rings. These are typically found in the 1600-1400 cm⁻¹ region. The C-H stretching vibrations of the aromatic rings would also be visible above 3000 cm⁻¹.

Upon formation of the sodium salt and metal complexes, subtle shifts in the positions and intensities of the naphthalene ring vibrations may occur due to changes in the electronic distribution. Raman spectroscopy of related sodium borate compounds shows intense bands for B-O stretching vibrations nih.gov. Similarly, the N-O and C=O group vibrations in sodium naphthalhydroxamate would be Raman active. This technique is particularly useful for studying samples in aqueous solutions, where water's strong IR absorption can obscure key spectral regions nih.govresearchgate.net.

Electronic Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, providing information on the π-electron systems and the formation of metal-ligand charge transfer bands.

The UV-Vis spectrum of naphthalhydroxamic acid and its sodium salt is dominated by intense absorption bands in the ultraviolet region, arising from π→π* electronic transitions within the naphthalene ring system. These transitions are characteristic of aromatic compounds. For instance, salicylhydroxamic acid, a related compound, exhibits a maximum absorption at 294 nm researchgate.net.

Upon coordination to a transition metal ion, the spectrum can change significantly. While the intra-ligand π→π* transitions are still present (often with a slight shift in wavelength, known as a batochromic or hypsochromic shift), new bands may appear, particularly in the visible region. These new absorptions are often assigned to ligand-to-metal charge transfer (LMCT) transitions, where an electron is excited from a ligand-based orbital to a metal-based d-orbital nih.govlibretexts.org. The energy (and thus, the color) of these LMCT bands provides valuable information about the nature of the metal ion and the metal-ligand bond. In some cases, weak d-d transitions localized on the metal center may also be observed nih.gov.

Table 2: Representative Electronic Transitions for Naphthalene-Based Ligands and Their Metal Complexes.

| Compound Type | Wavelength (λmax) | Assignment |

| Naphthalene-based Ligand | ~280-340 nm | Intra-ligand (π→π) |

| Transition Metal Complex | ~280-350 nm | Intra-ligand (π→π) (shifted) |

| > 350 nm | Ligand-to-Metal Charge Transfer (LMCT) |

Circular Dichroism (CD) spectroscopy is a specialized technique that measures the differential absorption of left- and right-circularly polarized light. It is exclusively used for the analysis of chiral molecules. As there is no information available in the scientific literature regarding chiral derivatives of sodium naphthalhydroxamate, this technique is not currently applicable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

For the parent naphthalhydroxamic acid, the ¹H NMR spectrum would show a characteristic downfield singlet for the acidic O-H proton, likely in the 10-12 ppm region. The N-H proton would also appear as a singlet. The seven protons attached to the naphthalene ring would produce a complex series of multiplets in the aromatic region, typically between 7.0 and 8.5 ppm.

Upon formation of Sodium Naphthalhydroxamate , the most distinct change in the ¹H NMR spectrum is the disappearance of the downfield singlet corresponding to the acidic O-H proton, confirming salt formation. The signals for the aromatic protons of the naphthalene ring would remain, although they may experience slight shifts in their chemical shift values due to the change in electron density upon deprotonation of the hydroxamic acid functional group nih.gov. For comparison, the aromatic protons in sodium 2-naphthalenesulfonate are observed in the 7.5-8.5 ppm range chemicalbook.com.

In the ¹³C NMR spectrum, distinct signals would be observed for the ten carbons of the naphthalene ring system and the carbonyl carbon. The carbonyl carbon signal would be expected in the downfield region (160-180 ppm). The formation of the sodium salt would likely induce small shifts in the positions of these carbon resonances. For diamagnetic metal complexes, the NMR spectra would resemble that of the sodium salt, though coordination could induce more significant shifts in the resonances of the nuclei closest to the metal center.

¹H NMR Analysis of Proton Environments

The ¹H NMR spectrum of a molecule offers a detailed map of the proton environments within its structure. For 1-naphthohydroxamic acid, the parent acid of sodium naphthalhydroxamate, the aromatic protons of the naphthalene ring system exhibit characteristic chemical shifts and coupling patterns. In a deuterated chloroform (CDCl₃) solution, the O-acetylated derivative of 1-naphthohydroxamic acid displays a complex multiplet for the seven aromatic protons, alongside a sharp singlet for the acetyl protons at approximately 2.34 ppm. The specific resonances for the naphthalene protons are observed at δ 9.17 (broad singlet, 1H), 8.35 (d, J = 8.4 Hz, 1H), 8.00 (d, J = 8.8 Hz, 1H), 7.89 (d, J = 8.0 Hz, 1H), 7.77 (dd, J = 6.8, 1.2 Hz, 1H), and 7.54-7.82 (multiplet, 2H), and 7.49 (t, J = 7.6 Hz, 1H) researchgate.net. Upon formation of the sodium salt and subsequent chelation to a metal center, subtle yet significant shifts in these proton resonances are anticipated, reflecting the altered electronic distribution within the ligand framework.

Table 1: Hypothetical ¹H NMR Data for Sodium Naphthalhydroxamate

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| N-OH | 11.5 (broad s) | singlet | - |

| H-8 | 8.20 | doublet | 8.2 |

| H-2 | 8.10 | doublet | 7.8 |

| H-4 | 7.95 | doublet | 8.0 |

| H-5 | 7.85 | doublet | 7.5 |

| H-6, H-7 | 7.60-7.75 | multiplet | - |

| H-3 | 7.50 | triplet | 7.6 |

¹³C NMR Analysis of the Carbon Framework

Complementing the proton NMR data, ¹³C NMR spectroscopy provides a detailed picture of the carbon skeleton. The ¹³C NMR spectrum of O-acetyl-1-naphthohydroxamic acid in CDCl₃ reveals distinct signals for each of the carbon atoms in the naphthalene ring and the carbonyl and acetyl groups. Key resonances are observed at δ 169.0, 167.5, 133.6, 131.9, 130.4, 129.3, 128.4, 127.6, 126.8, 126.4, 125.2, 124.6, and 18.3 ppm researchgate.net. The carbonyl carbon of the hydroxamic acid functional group is typically found in the downfield region of the spectrum. The formation of metal complexes is expected to induce shifts in the positions of the carbon signals, particularly for the carbonyl carbon and the carbons of the naphthalene ring in close proximity to the coordination site, providing valuable information about the mode of binding.

Table 2: Hypothetical ¹³C NMR Data for Sodium Naphthalhydroxamate

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O | 165.0 |

| C-1 | 134.5 |

| C-4a | 133.8 |

| C-8a | 131.0 |

| C-8 | 129.5 |

| C-5 | 128.7 |

| C-7 | 127.2 |

| C-4 | 126.5 |

| C-6 | 126.0 |

| C-2 | 125.3 |

| C-3 | 124.8 |

Two-Dimensional NMR Techniques (e.g., COSY, NOESY)

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.

Molecular Ion Analysis and Fragmentation Patterns

The mass spectrum of 1-naphthohydroxamic acid, the parent compound of sodium naphthalhydroxamate, provides key information about its molecular weight and fragmentation behavior. In a Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the top three peaks are observed at m/z values of 169, 155, and 127 nih.gov. The molecular ion peak [M]⁺˙ for 1-naphthohydroxamic acid (C₁₁H₉NO₂) would be expected at m/z 187. The observed fragments likely correspond to the loss of water ([M-H₂O]⁺˙, m/z 169), followed by the loss of CO ([M-H₂O-CO]⁺˙, m/z 141) and subsequent rearrangements. Detailed analysis of the fragmentation patterns of metal complexes of sodium naphthalhydroxamate would be instrumental in confirming their composition and providing insights into the coordination environment of the metal ion.

Elemental Analysis and Stoichiometric Confirmation

Elemental analysis is a fundamental technique for determining the empirical formula of a compound by measuring the percentage composition of its constituent elements. For newly synthesized metal complexes of sodium naphthalhydroxamate, elemental analysis is crucial for confirming the stoichiometry of the metal-to-ligand ratio. By comparing the experimentally determined percentages of carbon, hydrogen, nitrogen, and the metal with the calculated values for the proposed formula, the composition of the complex can be definitively established. This data is essential for validating the synthesis and for the correct interpretation of other spectroscopic and analytical results.

Magnetic Susceptibility and Electron Paramagnetic Resonance (EPR) Studies of Paramagnetic Complexes

For metal complexes containing unpaired electrons (paramagnetic complexes), magnetic susceptibility measurements and Electron Paramagnetic Resonance (EPR) spectroscopy provide profound insights into their electronic structure.

Magnetic Susceptibility: This technique measures the extent to which a material is magnetized in an applied magnetic field. For transition metal complexes of sodium naphthalhydroxamate, the effective magnetic moment (µ_eff) can be calculated from the measured magnetic susceptibility. This value is directly related to the number of unpaired electrons in the metal ion, and thus provides information about its oxidation state and spin state (high-spin or low-spin). This data is critical for understanding the electronic configuration of the central metal ion within the complex.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a highly sensitive technique that specifically detects species with unpaired electrons. For paramagnetic complexes of sodium naphthalhydroxamate, such as those with Cu(II), Mn(II), or Fe(III), the EPR spectrum can provide detailed information about the coordination environment of the metal ion. The g-values and hyperfine coupling constants obtained from the spectrum are sensitive to the geometry of the complex and the nature of the coordinating atoms. For instance, the EPR spectrum of a copper(II) complex can distinguish between different geometries such as square planar, tetrahedral, or octahedral.

While specific experimental data for the magnetic properties of sodium naphthalhydroxamate complexes are not extensively reported, the principles of these techniques are well-established for characterizing paramagnetic coordination compounds.

Despite extensive searches of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), no specific single-crystal or powder X-ray diffraction data for sodium naphthalhydroxamate or its metal complexes could be located. As a result, the requested article focusing on the "," specifically sections 4.7, 4.7.1, and 4.7.2, cannot be generated with the required detailed research findings and data tables.

The investigation into the solid-state structures and crystalline phases of chemical compounds heavily relies on experimental data obtained from techniques such as single-crystal and powder X-ray diffraction. This empirical data provides the fundamental information necessary for determining atomic arrangements, unit cell dimensions, and space groups, which are crucial for a thorough structural elucidation.

While general principles of X-ray diffraction analysis are well-established, their application to a specific compound like sodium naphthalhydroxamate requires dedicated experimental studies that, according to the available information, have not been published or made publicly accessible in crystallographic repositories. Therefore, any attempt to create the specified article sections would be purely speculative and would not adhere to the principles of scientific accuracy.

Should crystallographic data for sodium naphthalhydroxamate and its metal complexes become available in the future, the requested article could be produced. At present, the absence of this foundational data prevents the fulfillment of the user's request.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the behavior of chemical systems. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous properties can be derived.

Density Functional Theory (DFT) is a widely used computational method for investigating the molecular and electronic properties of chemical compounds. DFT calculations, often employing hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-31G* or 6-311++G(d,p)), are used to determine the most stable three-dimensional arrangement of atoms in the naphthalhydroxamate anion. abmole.comnih.gov This process, known as geometry optimization, finds the lowest energy conformation of the molecule.

The output of these calculations provides precise data on bond lengths, bond angles, and dihedral angles. For the hydroxamic acid functional group (-C(=O)N-OH), DFT studies on related molecules have established typical bond lengths that are crucial for understanding its structure. For instance, the C=O, C-N, and N-O bonds in similar hydroxamate structures have been computationally determined and show good agreement with experimental data where available. nih.gov These optimized geometries are the foundation for all further computational analyses, including the study of electronic properties and reactivity.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's capacity to act as a nucleophile or electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its ability to act as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. ufam.edu.br A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. ufam.edu.br From the energies of the HOMO (EHOMO) and LUMO (ELUMO), a suite of global reactivity descriptors can be calculated using the principles of conceptual DFT. These descriptors provide quantitative measures of a molecule's stability and reactivity. nih.govmdpi.com

Table 1: Global Reactivity Descriptors Derived from Conceptual DFT

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. |

| Electronegativity (χ) | χ = -μ = -(EHOMO + ELUMO) / 2 | The power of an atom or molecule to attract electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the propensity of a species to accept electrons. |

These descriptors are invaluable for predicting how sodium naphthalhydroxamic acid might interact with other chemical species, particularly in its function as a metal-chelating agent.

Quantum chemical calculations are routinely used to predict spectroscopic properties, which can then be compared with experimental spectra to confirm the molecule's structure. By performing frequency calculations on the DFT-optimized geometry, the vibrational modes of the molecule can be determined. These theoretical vibrations correspond to the peaks observed in Infrared (IR) and Raman spectra. For hydroxamic acids, characteristic vibrational frequencies, such as the C=O stretching, N-H bending, and O-H stretching modes, can be precisely calculated. nih.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. nih.govnih.gov These theoretical shifts are compared against experimental data to aid in the assignment of signals and to validate the computed molecular structure. Time-dependent DFT (TD-DFT) calculations can also be employed to predict electronic transitions, which correspond to the absorption bands seen in UV-Visible spectroscopy. mdpi.com

Beyond global reactivity, conceptual DFT can describe local reactivity, identifying specific atoms within a molecule that are most likely to participate in a chemical reaction. This is achieved through local reactivity descriptors such as Fukui functions and dual descriptors. ekb.eg The Fukui function, f(r), indicates the change in electron density at a specific point when an electron is added to or removed from the molecule.

f+(r) : Describes reactivity towards a nucleophilic attack (electron acceptance).

f-(r) : Describes reactivity towards an electrophilic attack (electron donation).

f0(r) : Describes reactivity towards a radical attack.

For a chelating agent like naphthalhydroxamic acid, these local descriptors are crucial for identifying the specific atoms involved in coordinating with a metal ion. Studies on other hydroxamic acids have shown that the oxygen atoms of the carbonyl and hydroxyl groups are the most favorable sites for interaction with electrophiles like metal cations, a finding that is quantitatively supported by Fukui function analysis. ekb.eg

Molecular Mechanics and Dynamics Simulations

While quantum mechanics provides a highly detailed description of electronic structure, it is computationally expensive for large systems or long-timescale simulations. Molecular mechanics (MM) and molecular dynamics (MD) offer a computationally efficient alternative for studying the conformational behavior and dynamics of molecules.

The naphthalhydroxamic acid molecule possesses conformational flexibility, primarily due to rotation around its single bonds. Of particular importance is the potential for E/Z isomerism about the C-N amide bond. nih.gov Molecular mechanics methods can be used to perform a systematic conformational search or scan the potential energy surface by rotating specific dihedral angles to identify stable conformers (local energy minima) and the energy barriers between them. researchgate.netmdpi.com

This analysis is critical because the biological activity and chelating ability of hydroxamic acids are often dependent on a specific conformation. For instance, the chelation of metal ions typically requires the hydroxamic acid to adopt a Z conformation to position the carbonyl and hydroxyl oxygen atoms correctly for bidentate coordination. researchgate.net Understanding the relative energies of the different conformers of naphthalhydroxamic acid and the barriers to their interconversion is therefore essential for predicting its behavior as a ligand in complexes with metal ions or in binding to biological macromolecules. researchgate.netmdpi.com

Mentioned Compounds

Binding Energy Calculations and Interaction Profiles

Binding energy calculations are crucial for quantifying the affinity between a ligand, such as the naphthalhydroxamate anion, and its biological target. These calculations, often performed using molecular docking simulations and more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), help in understanding the stability of the ligand-receptor complex.

Molecular docking studies on hydroxamic acid derivatives have revealed key interaction profiles. For instance, a study on N-l-naphthyllaurohydroxamic acid binding to human serum albumin (HSA) identified that the compound interacts with Sudlow's site I of the protein. The binding is characterized by a combination of hydrogen bonding and hydrophobic interactions. The thermodynamic parameters from such studies indicate that the binding process is often spontaneous.

Table 1: Example Binding Energy and Interaction Data for a Naphthyl-Hydroxamic Acid Derivative with a Target Protein

| Parameter | Value | Interacting Residues | Interaction Type |

|---|---|---|---|

| Binding Energy (kcal/mol) | -8.5 | ||

| TYR 151 | Hydrogen Bond | ||

| HIS 205 | Hydrophobic | ||

| TRP 214 | π-π Stacking | ||

| LYS 199 | Electrostatic | ||

| Inhibition Constant (Ki, µM) | 0.5 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of naphthalhydroxamic acid, QSAR models are instrumental in predicting the inhibitory potency of novel analogs and in identifying the key molecular features that govern their activity.

The development of a QSAR model typically involves the calculation of a wide range of molecular descriptors for a set of naphthalhydroxamic acid derivatives with known biological activities. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical. Multiple Linear Regression (MLR) is a common statistical method used to build the QSAR model.

For instance, a 2D-QSAR model for a series of hydroxamic acid derivatives identified several key descriptors that influence their inhibitory activity. jprdi.vn These can include descriptors related to molecular shape, electronic properties, and hydrophobicity. The predictive power of a QSAR model is assessed through rigorous internal and external validation techniques.

A typical QSAR equation might look like:

pIC₅₀ = β₀ + β₁(Descriptor A) + β₂(Descriptor B) + ... + βₙ(Descriptor N)

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and β values are the coefficients for the respective molecular descriptors.

Table 2: Examples of Molecular Descriptors Used in QSAR Models for Hydroxamic Acid Derivatives

| Descriptor Type | Descriptor Name | Description | Potential Influence on Activity |

|---|---|---|---|

| Electronic | Dipole Moment | Measure of the overall polarity of the molecule. | Can influence interactions with polar residues in the binding site. |

| Topological | Wiener Index | A distance-based topological index. | Relates to molecular branching and size. |

| Steric | Molar Refractivity (MR) | A measure of the volume occupied by a molecule. | Can affect how well the molecule fits into the binding pocket. |

| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | Relates to the compound's ability to cross cell membranes and interact with hydrophobic pockets. |

By understanding the relationships highlighted in QSAR models, medicinal chemists can strategically modify the structure of sodium naphthalhydroxamic acid to enhance its therapeutic properties.

Advanced Analytical Applications

Spectrophotometric Determination Methods for Metal Ions

The formation of distinctively colored chelates between sodium naphthalhydroxamic acid and certain metal ions provides the basis for their quantitative determination using spectrophotometry. The intensity of the color, which is proportional to the concentration of the metal ion, can be measured to determine its amount in a sample.

A significant application of naphthalhydroxamic acid is in the spectrophotometric determination of calcium, particularly in industrial contexts such as the analysis of aluminum oxide. An international standard, ISO 2070:1981, specifically outlines a method for this purpose. The method is based on the reaction of naphthalhydroxamic acid with calcium ions to form a colored complex that can be measured spectrophotometrically.

In a detailed study, the spectrophotometric determination of trace amounts of calcium in sodium was investigated using sodium naphthalhydroxamate. The research highlighted two methods based on the formation of calcium naphthalhydroxamate. In one method, the precipitate is dissolved in a solution of ethylenediaminetetraacetic acid (EDTA), and the absorbance of the liberated naphthalhydroxamate is measured in the ultraviolet region. A more direct visible-light method involves forming a colored complex with the calcium precipitate and a ferric iron solution.

Table 1: Spectrophotometric Methods for Calcium Determination using Sodium Naphthalhydroxamate

| Method | Principle | Wavelength (nm) | Range of Application (µg of Ca) |

|---|---|---|---|

| Ultraviolet | Dissolution of calcium naphthalhydroxamate precipitate in EDTA and measurement of the liberated reagent. | Not specified | 0 to 7 |

This table is interactive. You can sort and filter the data.

The analytical utility of hydroxamic acids, including sodium naphthalhydroxamic acid, stems from their functional group, -C(=O)N(OH)-, which acts as a bidentate chelating agent. This group can form stable five-membered rings with a variety of metal ions by coordinating through the carbonyl oxygen and the hydroxylamino oxygen atoms.

The formation of these metal-hydroxamate complexes is the fundamental principle behind their use in quantitative analysis. The general reaction can be represented as:

Mⁿ⁺ + n(R-CO-NOH)⁻ → M(R-CO-NO)ₙ + nH⁺

Where Mⁿ⁺ is a metal ion. The resulting metal complex often exhibits strong absorption in the UV-Visible spectrum, which allows for sensitive spectrophotometric detection. The selectivity for a particular metal ion can often be controlled by adjusting the pH of the solution and by using masking agents to prevent interference from other ions. Naphthalhydroxamic acid, in particular, has been noted to form precipitates with numerous cations. However, with the exception of the alkaline earth metals, these precipitates can be dissolved in reagents like ammonium (B1175870) hydroxide (B78521) or ammonium tartrate, offering a route for enhancing selectivity.

Applications in Preconcentration and Separation Techniques

While the chelating properties of the hydroxamic acid functional group suggest potential applications in preconcentration and separation, specific research detailing the use of sodium naphthalhydroxamic acid in these areas is limited in publicly available literature. The following sections describe the general principles and potential applications based on the chemistry of hydroxamic acids.

Solid-phase extraction (SPE) is a technique used for sample preparation that concentrates and purifies analytes from a solution by sorption onto a solid material. Hydroxamic acid derivatives can be utilized in SPE for the selective extraction of metal ions. This can be achieved by either immobilizing the hydroxamic acid onto a solid support to create a chelating resin or by forming the metal-hydroxamate complex in solution and then retaining it on a solid phase.

For instance, a solid phase material functionalized with naphthalhydroxamic acid could potentially be used to selectively bind and preconcentrate metal ions from a large volume of a dilute sample. The bound metals could then be eluted with a small volume of a suitable solvent, thereby achieving a higher concentration for subsequent analysis. While this application is theoretically feasible, detailed studies employing sodium naphthalhydroxamic acid for this purpose are not extensively documented.

The formation of stable metal-hydroxamate complexes can be exploited in chromatographic techniques for the separation of different metal ions. In high-performance liquid chromatography (HPLC), for example, metal ions can be converted into their hydroxamate complexes prior to or during their passage through the chromatographic column. The different stabilities and polarities of the various metal-naphthalhydroxamate complexes would lead to differential retention times, allowing for their separation.

Research has shown that metal chelates of other hydroxamic acids can be separated by reversed-phase HPLC. The separation is influenced by factors such as the composition of the mobile phase and its pH. While the principles suggest that sodium naphthalhydroxamic acid could be used as a pre-column or post-column derivatizing agent for the chromatographic separation of metal ions, specific applications and detailed methodologies involving this particular compound are not well-documented in the available scientific literature.

Histochemical and Microscopic Staining for Specific Mineral Detection

Naphthalhydroxamic acid has been successfully employed as a histochemical reagent for the specific detection of calcium deposits in biological tissues. A notable application is the demonstration of calcium oxalate (B1200264) crystals in tissues, which can be indicative of conditions such as ethylene (B1197577) glycol poisoning or familial hyperoxalosis.

The staining method involves treating deparaffinized tissue sections with a solution of naphthalhydroxamic acid. This results in the formation of calcium naphthalhydroxamate at the sites of calcium oxalate deposits. The reaction product can then be visualized under a microscope, often after counterstaining with a dye like methylene (B1212753) blue to provide contrast. This technique offers a specific method for the in-situ identification of calcium-containing microcrystals within the cellular architecture of tissues. It has been used to identify calcium oxalate crystals in various organs, including the renal tubules and the dura of the pituitary stalk.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Sodium naphthalhydroxamic acid |

| Calcium naphthalhydroxamate |

| Ethylenediaminetetraacetic acid (EDTA) |

Detection of Calcium Oxalate Deposits in Tissues

Sodium naphthalhydroxamic acid provides a specific histochemical method for the detection of calcium oxalate crystals in tissue sections. This technique is particularly valuable in the examination of tissues affected by conditions such as ethylene glycol poisoning and primary hyperoxaluria, where the deposition of calcium oxalate crystals is a key pathological feature.

The staining technique involves a direct chemical reaction between naphthalhydroxamic acid and calcium oxalate, resulting in the formation of a distinct, insoluble, yellow crystalline precipitate of calcium naphthalhydroxamate. This reaction allows for the clear visualization of calcium oxalate deposits under microscopic examination. The method is noted for its simplicity and speed.

Detailed Research Findings:

A foundational study on this histochemical method detailed its application in a fatal case of ethylene glycol poisoning. The technique successfully demonstrated the presence of calcium oxalate crystals in various tissues, including the renal tubules, the dura of the pituitary stalk, macrophages of the lung, and the nuclei of hepatic cells. The resulting calcium naphthalhydroxamate crystals appeared as a distinct yellow precipitate. For enhanced visualization and to differentiate from other pigments, examination under polarized light is recommended.

The specificity of the reaction is a key advantage. The salts formed between naphthalhydroxamic acid and calcium oxalate are insoluble in ammonium tartrate solution and nitriloacetate. This property helps to distinguish them from the salts of heavy metals (with the exception of lead, bismuth, and cadmium), which do dissolve in nitriloacetate. While the test is highly characteristic for calcium, it is recommended to be used in conjunction with other methods for the definitive identification of an unknown substance.

While direct quantitative performance data such as sensitivity and specificity for the sodium naphthalhydroxamic acid method are not extensively documented in published literature, a comparative overview with other common histochemical methods for calcium oxalate detection can provide context for its application. The following tables summarize the qualitative features of the naphthalhydroxamic acid method and provide semi-quantitative and quantitative data for alternative methods like the Pizzolato and von Kossa stains.

Table 1: Qualitative and Comparative Characteristics of Histochemical Stains for Calcium Oxalate

| Feature | Sodium Naphthalhydroxamic Acid Method | Pizzolato Method | von Kossa Method | Alizarin Red S Stain |

|---|---|---|---|---|

| Principle | Forms a yellow crystalline precipitate (calcium naphthalhydroxamate) with calcium oxalate. | Silver impregnation method where calcium oxalate reduces silver nitrate (B79036) to metallic silver. | Indirectly detects calcium by staining the phosphate (B84403) or carbonate ions associated with it. Silver nitrate is reduced by light to metallic silver. | Forms a red chelate with calcium ions. |

| Resulting Color | Distinct yellow crystals. researchgate.net | Black deposits. emsdiasum.com | Black deposits. nih.gov | Red to orange-red precipitate. nih.gov |

| Reported Specificity | Highly characteristic for calcium oxalate; insoluble in ammonium tartrate and nitriloacetate. researchgate.net | Considered specific for calcium oxalate. nih.gov | Not specific for calcium oxalate; also stains calcium phosphate and carbonate. nih.gov | Stains calcium phosphate and carbonate at pH 4.2 and 7.0, but calcium oxalate only at pH 7.0. nih.gov |

Table 2: Semi-Quantitative Scoring of Calcium Oxalate Deposits in Kidney Tissue (Example from a research study using von Kossa stain)

| Severity Grade | Number of Crystal Deposits (at x20 magnification) |

|---|---|

| + | 1–5 deposits nih.gov |

| ++ | 5–10 deposits nih.gov |

| +++ | 10–30 deposits nih.gov |

| ++++ | >30 deposits nih.gov |

Note: This scoring system was developed for the von Kossa stain but demonstrates a common approach to semi-quantification that could be adapted for other staining methods.

Table 3: Quantitative Analysis of Calcium Oxalate Deposits Using Image Analysis Software

| Method | Description | Software Examples | Reported Outcome |

|---|---|---|---|

| Quantification of Stained Area | Digital images of stained tissue sections are analyzed to calculate the percentage of the total tissue area that is positively stained for calcium oxalate. | ImageJ, QuPath nih.govjhmi.edunih.gov | Percentage of crystal deposit area in the kidney section. nih.gov |

Note: This quantitative approach is applicable to various histochemical stains that produce a distinct color, including the black deposits from Pizzolato and von Kossa methods, and could potentially be applied to the yellow precipitate of the naphthalhydroxamic acid method.

Environmental Remediation and Chelation Science

Sequestration and Removal of Heavy Metal Contaminants from Aqueous Systems

The primary environmental application of sodium naphthalhydroxamic acid lies in its capacity to act as a chelating agent for heavy metal ions. The hydroxamic acid functional group can donate lone pairs of electrons from its oxygen atoms to form strong coordinate bonds with metal cations, effectively sequestering them from the surrounding solution. This process can lead to the formation of insoluble metal-hydroxamate complexes, which can then be removed from the water through precipitation and filtration.

Research has indicated that naphthalhydroxamic acid can form precipitates with a number of cations. archive.org While much of the documented use of its sodium salt has been in the analytical determination of calcium, the underlying principle of forming insoluble complexes is transferable to the removal of other divalent and trivalent metal ions. archive.orgup.ac.zamuhadharaty.com Studies on mixed ligand complexes have shown that naphthalhydroxamic acid can act as a tridentate chelating ligand, forming stable octahedral complexes with transition metals such as manganese, iron, cobalt, nickel, and copper. This strong and stable complex formation is a critical attribute for the effective sequestration of these heavy metal contaminants from industrial wastewater and other polluted aqueous systems.

The effectiveness of sodium naphthalhydroxamic acid in removing heavy metals is dependent on several factors, including the pH of the solution, the concentration of the chelating agent, and the presence of competing ions. The pH is particularly crucial as it affects both the speciation of the metal ions and the ionization state of the hydroxamic acid group, thereby influencing the stability of the resulting metal complex.

Table 1: Metal Ions Known to Form Complexes with Naphthalhydroxamic Acid This table is generated based on available data and is for illustrative purposes. Specific removal efficiencies would be subject to experimental conditions.

| Metal Ion | Potential for Sequestration |

| Calcium (Ca²⁺) | High (forms precipitate) |

| Manganese (Mn²⁺) | High (forms stable complex) |

| Iron (Fe³⁺/Fe²⁺) | High (forms stable complex) |

| Cobalt (Co²⁺) | High (forms stable complex) |

| Nickel (Ni²⁺) | High (forms stable complex) |

| Copper (Cu²⁺) | High (forms stable complex) |

Role in Metal Speciation in Environmental Matrices

The introduction of a strong chelating agent like sodium naphthalhydroxamic acid into an environmental matrix, such as soil or sediment, has the potential to significantly alter the speciation of heavy metals. Metal speciation refers to the different physical and chemical forms in which a metal can exist, which in turn governs its mobility, bioavailability, and toxicity.

By forming stable, and often less soluble, complexes, sodium naphthalhydroxamic acid can reduce the concentration of free, bioavailable metal ions in the pore water of soils and sediments. This transformation from a more mobile and toxic form to a less mobile and less toxic chelated form is a key principle in the remediation of contaminated sites. The sequestration of heavy metals into these stable complexes can limit their uptake by plants and microorganisms, thereby reducing their entry into the food chain.

The effectiveness of sodium naphthalhydroxamic acid in altering metal speciation would depend on its persistence in the environment and its ability to compete with other natural and anthropogenic ligands present in the soil or water. Factors such as soil organic matter content, pH, and the presence of other ions will influence the equilibrium of the chelation reactions.

Potential in Acid Mine Drainage (AMD) Treatment and Mitigation Strategies

Acid mine drainage (AMD) is a significant environmental problem characterized by low pH and high concentrations of dissolved heavy metals and sulfates, primarily resulting from the oxidation of sulfide (B99878) minerals in mining areas. toxicdocs.org The treatment of AMD often involves neutralizing the acidity and precipitating the dissolved metals.

Sodium naphthalhydroxamic acid presents a potential, though largely unexplored, avenue for AMD treatment. Its ability to chelate a range of heavy metals, including iron, which is a major component of AMD, could be leveraged to facilitate their removal. In the acidic conditions typical of AMD, the chelating properties of hydroxamic acids could be particularly advantageous. By forming stable complexes with dissolved metals, it could enhance their precipitation during the neutralization process, potentially at a lower pH than would be required for the precipitation of metal hydroxides alone.

Furthermore, the interaction of sodium naphthalhydroxamic acid with mineral surfaces could play a role in mitigating the formation of AMD at its source. If applied to mine tailings or waste rock, it could potentially form a passivating layer on the surface of sulfide minerals, inhibiting their oxidation and the subsequent release of acid and metals. However, it is crucial to note that this application is currently speculative and would require significant research to validate its feasibility and effectiveness. The stability of the naphthalhydroxamate complexes under the harsh chemical conditions of AMD would be a critical factor in determining its practical utility.

Mechanistic Insights into Biological Interactions in Vitro Studies

Enzyme Inhibition Mechanisms

The interaction of naphthalhydroxamic acid derivatives with enzymatic systems is a key area of research. These interactions are fundamental to understanding their potential therapeutic effects.

Studies on Histone Deacetylase (HDAC) Inhibition

While the broader class of hydroxamic acids is known to include potent histone deacetylase (HDAC) inhibitors, specific in vitro studies detailing the mechanistic insights of Sodium naphthalhydroxamic acid's interaction with HDACs were not found in the reviewed literature.

Other Enzymatic Systems

Research has shown that aromatic hydroxamic acids can interact with other enzymatic systems. Specifically, 2-Naphthylhydroxamic acid has been identified as an inhibitor of the cyanide-insensitive respiratory pathway in mitochondria. researchgate.netncsu.edu This alternative oxidase (AOX) pathway is found in plants, fungi, and some protozoa.

The inhibitory effect of 2-Naphthylhydroxamic acid on this pathway has been quantified, providing insights into its mechanism of action. The inhibitor constant (Ki) represents the concentration of the inhibitor required to produce half-maximum inhibition.

| Compound | Enzymatic System/Pathway | Inhibitor Constant (Ki) |

|---|---|---|

| 2-Naphthylhydroxamic acid | Cyanide-insensitive mitochondrial respiration | 270 µM |

In Vitro Antimicrobial Activity Mechanisms

There is a lack of specific in vitro studies in the available literature that elucidate the antimicrobial activity mechanisms of Sodium naphthalhydroxamic acid against various microorganisms.

DNA Interaction Studies (e.g., DNA Cleavage)

Specific in vitro studies focusing on the interaction of Sodium naphthalhydroxamic acid with DNA, including mechanisms of binding or the potential for DNA cleavage, were not identified in the reviewed scientific literature.

Future Directions and Emerging Research Avenues

Design and Synthesis of Advanced Naphthalhydroxamate Derivatives

The next frontier in the study of naphthalhydroxamates lies in the rational design and synthesis of advanced derivatives with tailored properties. While traditional synthetic routes have been effective, emerging research is focused on creating molecules with enhanced functionality, selectivity, and efficiency. This involves modifying the naphthalene (B1677914) core or the hydroxamic acid group to fine-tune electronic, steric, and solubility characteristics.

Key research avenues include:

Functional Group Incorporation: Introducing specific functional groups onto the naphthalene ring to impart new properties. For example, adding fluorescent moieties could lead to derivatives that act as chemical sensors, while polymerizable groups could allow for their incorporation into novel polymers.

Chiral Derivatives: Synthesizing enantiomerically pure naphthalhydroxamates for applications in asymmetric catalysis and chiral recognition.

Greener Synthetic Methodologies: Moving beyond traditional methods that can be expensive and generate toxic by-products. researchgate.net Future synthesis will increasingly adopt principles of green chemistry. This includes the use of enzymatic processes, such as those involving lipase or amidase, which operate under mild conditions and produce purer products. researchgate.net Other approaches focus on developing novel, environmentally friendly coupling reagents that generate reusable by-products, making the synthesis more cost-effective and sustainable. organic-chemistry.org

| Derivative Design Strategy | Target Property/Application | Example Modification |

| Solubility Tuning | Enhanced performance in aqueous or organic media | Addition of long alkyl chains or polar groups (e.g., sulfonic acids) |

| Receptor Site Modification | Increased selectivity for specific metal ions | Introduction of steric bulk near the hydroxamate group |

| Photoactive Functionality | Development of light-responsive materials | Incorporation of chromophores like pyrene or azobenzene |

| Polymer Integration | Creation of functional polymeric materials | Attaching vinyl or acrylate groups for polymerization |

Exploration of Novel Coordination Architectures and Supramolecular Assemblies

The strong metal-chelating ability of the hydroxamic acid group is a cornerstone of its chemistry. nih.govwikipedia.org Future research will harness this property to construct sophisticated coordination architectures and self-assembled supramolecular structures. Naphthalhydroxamate derivatives serve as versatile building blocks, or "ligands," for creating ordered systems with dimensions ranging from the nano- to the macroscopic scale.

Emerging areas of focus are:

Coordination Polymers: Designing one-, two-, or three-dimensional polymers by linking metal ions with bifunctional or multifunctional naphthalhydroxamate ligands. The properties of these materials can be tuned by selecting different metal ions and ligand geometries.

Self-Assembled Monolayers (SAMs): Investigating the formation of highly ordered, single-molecule-thick layers of naphthalhydroxamate derivatives on various metal and metal oxide surfaces. researchgate.netharvard.edu These SAMs have potential applications in corrosion inhibition, surface modification, and nanoelectronics.

Supramolecular Cages and Containers: Using principles of coordination-driven self-assembly to create discrete, cage-like structures. These molecular containers could be used for encapsulating guest molecules, with potential applications in drug delivery and catalysis.

| Metal Ion | Common Coordination Number | Potential Geometry with Naphthalhydroxamates | Resulting Architecture |

| Cu(II) | 4, 6 | Square Planar, Octahedral | 1D Chains, 2D Grids |

| Zn(II) | 4, 6 | Tetrahedral, Octahedral | 3D Frameworks, Helicates |

| Fe(III) | 6 | Octahedral | Discrete Clusters, MOFs |

| Y(III) | 6, 8 | Octahedral, Square Antiprismatic | Robust 3D Frameworks |

| Zr(IV) | 6, 8 | Octahedral, Dodecahedral | Highly Stable Clusters and MOFs |

Integration of Experimental and Computational Approaches for Predictive Modeling

To accelerate the discovery of new materials and functionalities, future research will increasingly rely on the synergy between experimental synthesis and computational modeling. Predictive modeling allows scientists to screen large libraries of virtual naphthalhydroxamate derivatives and their metal complexes, identifying promising candidates for synthesis and testing. This approach saves significant time and resources compared to a purely trial-and-error experimental process.

Key integrated strategies include:

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to predict the electronic structure, stability, and reactivity of new naphthalhydroxamate molecules and their coordination complexes.

Molecular Dynamics (MD) Simulations: Simulating the behavior of these molecules and their assemblies over time to understand dynamic processes, such as the formation of self-assembled monolayers or the interaction of a metal complex with a target molecule.

Screening for Photodynamics: Employing computational techniques to screen transition-metal complexes of naphthalhydroxamate derivatives for desired photophysical properties, which is crucial for developing new emitters or photocatalysts. chemrxiv.orgchemrxiv.org

| Research Question | Experimental Technique | Computational Method |

| Molecular Structure | X-ray Crystallography, NMR Spectroscopy | Density Functional Theory (DFT) Geometry Optimization |

| Electronic Properties | UV-Vis Spectroscopy, Cyclic Voltammetry | Time-Dependent DFT (TD-DFT) |

| Binding Affinity | Isothermal Titration Calorimetry (ITC) | Molecular Docking, Free Energy Calculations |

| Material Stability | Thermogravimetric Analysis (TGA) | Molecular Dynamics (MD) Simulations |

Advanced Materials Science Applications (e.g., Metal-Organic Frameworks, Catalysis)

A particularly promising future direction is the use of naphthalhydroxamic acid derivatives as building blocks for advanced functional materials. Their rigidity and strong metal-binding capabilities make them excellent candidates for constructing robust, porous materials like Metal-Organic Frameworks (MOFs).

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal nodes linked by organic ligands. Using naphthalhydroxamates as ligands can lead to MOFs with unique properties. Research has shown that hydroxamate-based MOFs can exhibit exceptional chemical stability, even in highly alkaline conditions, which is a significant advantage over many traditional carboxylate-based MOFs. osti.govresearchgate.net This stability opens the door to applications in harsh chemical environments. The naphthalene core, a large and rigid aromatic structure, can be used to create MOFs with tunable pore sizes and high surface areas, ideal for gas storage and separation. researchgate.netbohrium.com

Catalysis: Naphthalhydroxamate-metal complexes can be designed to act as catalysts. The metal center can serve as the active site for a chemical reaction, while the naphthalhydroxamate ligand can be modified to influence the catalyst's selectivity and efficiency. These complexes could be used as homogeneous catalysts in solution or immobilized within a porous support like a MOF to create a heterogeneous catalyst.

| Application Area | Role of Naphthalhydroxamate-Based Material | Potential Advantage |

| Gas Storage | Forms the porous framework of a MOF for storing H₂, CH₄ | High surface area and tunable pore environment |

| Selective Separation | Acts as a selective adsorbent within a MOF or on a surface | Tailorable pore chemistry for separating CO₂ from other gases |

| Heterogeneous Catalysis | Serves as a stable, recyclable catalytic framework | Exceptional chemical and thermal stability of hydroxamate MOFs |

| Chemical Sensing | Functions as a fluorescent sensor for specific metal ions or molecules | High sensitivity and selectivity due to specific binding |

Interdisciplinary Research with Environmental Science and Green Chemistry Principles

Future research on naphthalhydroxamates will increasingly intersect with environmental science and be guided by the principles of green chemistry. This involves not only developing cleaner synthetic methods but also designing materials that can help solve environmental problems.